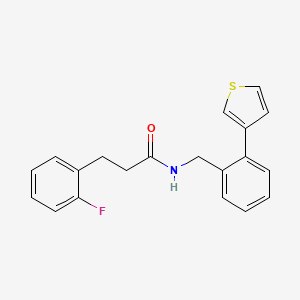

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating B-cell malignancies. This compound belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been linked to the suppression of B-cell proliferation and survival.

Applications De Recherche Scientifique

- Compounds containing the 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide scaffold have demonstrated antitumor effects. Researchers have investigated their ability to inhibit cancer cell growth and metastasis. These compounds may serve as promising candidates for developing novel anticancer drugs .

- The compound’s structural features make it an interesting target for antibacterial research. Scientists have explored its potential to combat bacterial infections by inhibiting essential cellular processes. Further studies are needed to assess its efficacy against specific bacterial strains .

- Some derivatives of this compound exhibit antiplatelet and antithrombotic activities. These properties are crucial for preventing blood clot formation and managing cardiovascular diseases. Researchers are investigating their mechanisms of action and potential clinical applications .

- The 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide scaffold has been explored for its insecticidal properties. It may serve as a lead compound for developing environmentally friendly insecticides. Researchers aim to optimize its efficacy while minimizing environmental impact .

- The compound acts as a versatile intermediate in the synthesis of tetrahydrocarbazoles and tetrahydroquinazolines. These heterocyclic structures are present in natural products and pharmaceutical molecules. Researchers use this intermediate to access diverse derivatives with potential biological activities .

- The trifluoromethyl (CF2) group is an important fluorinated functional moiety. It enhances drug lipophilicity, improves membrane permeability, and promotes drug absorption. Additionally, CF2 can replace oxygen atoms in phosphate analogs, finding applications in medicinal and pesticide chemistry .

Antitumor Activity

Antibacterial Properties

Antiplatelet and Antithrombotic Effects

Insecticidal Activity

Intermediate for Tetrahydrocarbazole and Tetrahydroquinazoline Synthesis

Fluorinated Functional Group for Drug Design

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS/c21-19-8-4-2-5-15(19)9-10-20(23)22-13-16-6-1-3-7-18(16)17-11-12-24-14-17/h1-8,11-12,14H,9-10,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNAMDUOKGEENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2814553.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2814557.png)

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)